![molecular formula C17H28ClNO3 B14005992 N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine CAS No. 86029-65-4](/img/structure/B14005992.png)
N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a cyclohexane ring attached to a nitrogen atom, which is further bonded to a methyl group and a 3,4,5-trimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with N-methylcyclohexylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for methoxy group substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with neurotransmitter receptors in the brain, modulating their activity and exerting analgesic effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3,4,5-trimethoxybenzylamine: Similar structure but lacks the cyclohexane ring.
3,4,5-trimethoxyphenethylamine: Similar phenethylamine backbone but different substituents.
Methyl 3,4,5-trimethoxycinnamate: Contains the trimethoxyphenyl group but different functional groups and backbone.
Uniqueness
N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine is unique due to the presence of both the cyclohexane ring and the 3,4,5-trimethoxyphenylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
86029-65-4 |
|---|---|
Molecular Formula |
C17H28ClNO3 |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C17H27NO3.ClH/c1-18(14-8-6-5-7-9-14)12-13-10-15(19-2)17(21-4)16(11-13)20-3;/h10-11,14H,5-9,12H2,1-4H3;1H |
InChI Key |
NUYCVWMQBNKWEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=C(C(=C1)OC)OC)OC)C2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


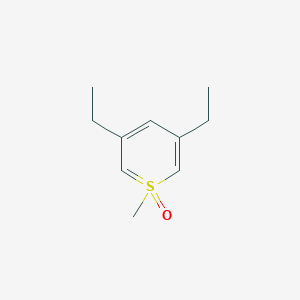

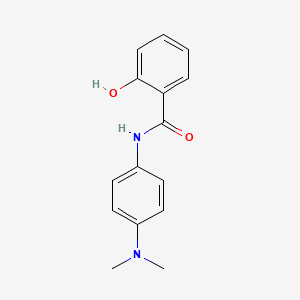
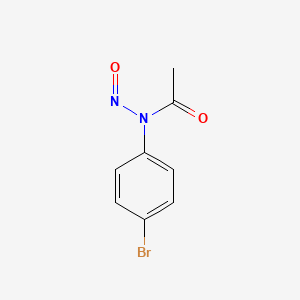
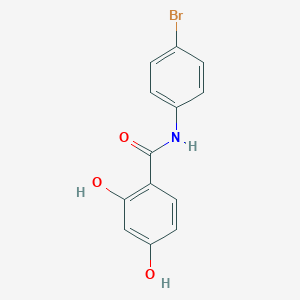
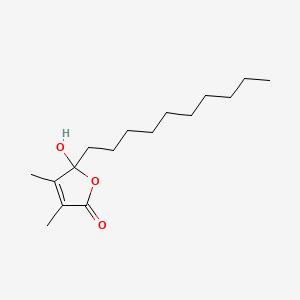
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
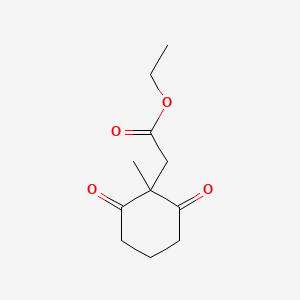

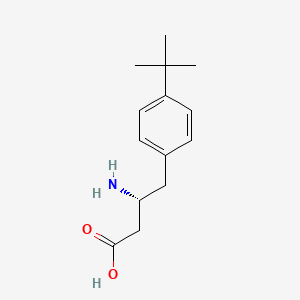
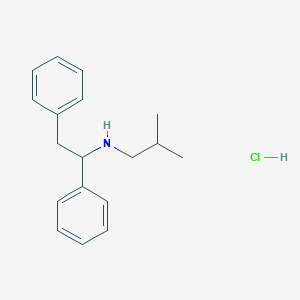
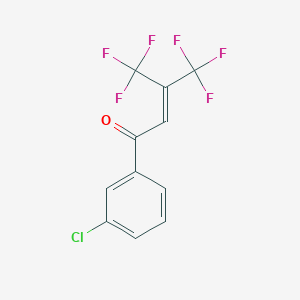
![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)
